molecular formula C8H7N5O2 B2689959 (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid CAS No. 132766-76-8

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid

Cat. No.: B2689959
CAS No.: 132766-76-8
M. Wt: 205.177
InChI Key: INISLTLPKSFWHA-UHFFFAOYSA-N
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Description

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid is a bifunctional ligand of significant interest in advanced materials research and medicinal chemistry. It features a rigid tetrazole ring, which acts as a soft-base N-donor, combined with a flexible acetic acid moiety that serves as a hard-base O-donor . This unique combination of rigid and flexible, soft and hard donor centers allows the ligand to connect with metal ions in various chelating or bridging modes, facilitating the construction of novel coordination compounds with interesting topologies and high-dimensional structures . A prominent area of application for this compound and its derivatives is in the field of anticancer research. It serves as a key organic precursor in the synthesis of metal coordination compounds. For instance, samarium(III) complexes based on related pyridyl-tetrazole ligands have been synthesized and shown to exhibit potent cytotoxicity against human cancer cell lines, such as HeLa cells, indicating their potential as candidates for cancer therapy . The ligand's value lies in its ability to fine-tune the structure and properties of the resulting metal-organic compounds. The compound is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-pyridin-3-yltetrazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INISLTLPKSFWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid typically involves the formation of the tetrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-3-carboxylic acid with sodium azide and ammonium chloride can yield the desired tetrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The compound acts as a versatile ligand, coordinating through nitrogen atoms of the tetrazole ring and oxygen atoms of the carboxylate group. Key findings include:

Zn(II) Coordination Chemistry

  • Reaction Conditions : Hydrothermal synthesis with ZnBr₂ at 110°C yielded [Zn(C₈H₆N₅O₂)₂(H₂O)₂], forming a monoclinic crystal system (space group P2₁/c) .

  • Structural Features :

    • Each Zn(II) center is hexacoordinated by two tetrazolyl nitrogen atoms (N4, N5), two carboxylate oxygen atoms, and two water molecules.

    • Bond lengths: Zn–N = 2.077–2.125 Å; Zn–O = 2.039–2.068 Å .

  • Applications : The resulting complexes exhibit 2D layer or 1D chain structures, with potential for catalytic or sensing applications .

Acid-Base Reactivity

The carboxylic acid group undergoes deprotonation under basic conditions, forming carboxylate anions that enhance metal-binding capacity:

  • Deprotonation : At pH > 4.5, the carboxylate group (-COO⁻) participates in hydrogen bonding or ionic interactions, stabilizing metal-organic frameworks (MOFs) .

  • Zwitterionic Behavior : In acidic media, the tetrazole ring remains protonated (N–H), while the carboxylate group stabilizes the structure, enabling zwitterion formation .

Nanoparticle Formation

The ligand facilitates the synthesis of biocompatible nanoparticles (NPs) for biomedical applications:

  • Method : Nanocoprecipitation with DSPE-PEG-2000 yielded NPs with a hydrodynamic diameter of 120–150 nm .

  • Cytotoxicity : NPs showed IC₅₀ values of 12.4 μM (HeLa cells) and 18.7 μM (HepG2 cells), outperforming free ligands .

Ligand Functionalization

The acetic acid side chain allows further derivatization:

  • Esterification : Reaction with ethanol under acidic conditions forms ethyl esters, enhancing lipophilicity for drug delivery.

  • Amide Coupling : Carbodiimide-mediated coupling with amines generates amide derivatives, useful in peptide-mimetic designs .

Biological Activity

While not directly a reaction, coordination enhances bioactivity:

  • Anticancer Activity : Zn(II) complexes induce apoptosis in HeLa cells via mitochondrial pathway disruption, validated by calcein-AM/PI assays .

  • Structure-Activity Relationship : The tetrazole-pyridine motif enhances DNA intercalation, while carboxylate improves solubility .

Comparative Analysis of Reactivity

Scientific Research Applications

The compound exhibits several notable biological activities:

  • Antimicrobial Properties : Research indicates that (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid shows potential efficacy against various bacterial strains, suggesting its use as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases.
  • Cytotoxicity : Preliminary studies have demonstrated activity against specific cancer cell lines, indicating potential as an anticancer agent.

Medicinal Chemistry Applications

The structural characteristics of this compound enhance its interaction with biological targets, making it valuable in drug design:

  • Drug Development : The compound's ability to inhibit specific enzymes or receptors can be harnessed in the development of new pharmaceuticals targeting diseases such as cancer and infections .
  • Hybrid Compounds : The incorporation of the tetrazole moiety into drug candidates has been linked to improved bioactivity and pharmacokinetics. This aspect is particularly relevant in developing hybrid compounds that combine the properties of different pharmacophores .

Agricultural Chemistry Applications

In addition to its medicinal uses, this compound can also be explored in agricultural contexts:

  • Pesticide Development : The compound's antimicrobial properties may be utilized in formulating new pesticides or fungicides, contributing to crop protection strategies.

Synthesis and Structural Insights

Understanding the synthesis pathways and structural features of this compound is crucial for its application:

Synthesis Method Details
1. Condensation Reaction Involves the reaction of pyridine derivatives with tetrazole precursors under acidic conditions.
2. Functional Group Modification Allows for the introduction of various substituents that can enhance biological activity.

The unique combination of the pyridine and tetrazole rings contributes to distinct biological activities compared to similar compounds, underscoring the importance of structural nuances in determining pharmacological profiles.

Case Studies and Research Findings

Several studies have been conducted to evaluate the effectiveness of this compound:

  • Anticancer Activity : A study reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy : Another research highlighted its effectiveness against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .
  • Inflammatory Response Modulation : Research indicated that the compound could potentially reduce markers of inflammation in vitro, suggesting further exploration for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Carboxylate Ligands

HL2 is often compared to ligands like H3L1 (1,3,5-tri(2-carboxymethyltetrazol-5-yl)benzene), which features three tetrazole-carboxylate arms on a benzene core. Key differences include:

Feature HL2 H3L1
Structure Single pyridinyl-tetrazole + acetic acid Tri-tetrazole-carboxylate on benzene
Coordination Modes Monodentate or bridging via N atoms Multidentate, forms 3D networks
Metal Affinity Prefers Zn(II), moderate stability Higher metal-binding capacity (e.g., Zn/Fe)
Bioactivity Anticancer (IC50 ~10–20 μM) Limited data; structural focus

HL2’s simpler structure allows easier functionalization and targeted metal coordination, whereas H3L1’s complexity enables robust frameworks but complicates solubility .

Pyridine-Linked Heterocyclic Acetic Acid Derivatives

Compounds like (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid () share HL2’s pyridine and acetic acid motifs but replace tetrazole with a pyrazolone ring. Differences include:

  • Acidity : Tetrazoles (pKa ~4–5) are more acidic than pyrazolones (pKa ~8–9), enhancing HL2’s deprotonation and metal-binding .
  • Bioactivity : Pyrazolone derivatives are often anti-inflammatory, while HL2’s tetrazole-pyridine synergy favors anticancer activity .

Amino-Substituted Heterocyclic Acetic Acids

  • 2-(5-Amino-2H-tetrazol-2-yl)acetic acid (): The amino group increases solubility and alters electronic properties vs. HL2’s pyridinyl group. Amino-tetrazoles are weaker ligands for Zn(II) but excel in hydrogen-bonded networks .
  • (5-Amino-2H-pyrazol-3-yl)-acetic acid (): Pyrazole’s lower aromaticity and nitrogen count reduce metal-binding stability compared to HL2’s tetrazole .

Triazole and Benzoxazole Derivatives

  • Triazole-acetic acids (): Triazoles (5-membered, 3N) lack the tetrazole’s (5-membered, 4N) strong π-acidity, limiting their use in redox-active complexes .
  • [1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (): The benzoxazole core introduces halogenated hydrophobicity, favoring membrane permeability over HL2’s polar coordination sites .

Key Research Findings

  • Coordination Chemistry : HL2 forms octahedral Zn(II) complexes ([Zn(L2)₂(H₂O)₂]·2H₂O) with water ligands, contrasting with H3L1’s polymeric networks .
  • Anticancer Potential: HL2-Zn complexes show superior cytotoxicity (IC50 ~15 μM) vs. pyrazolone or triazole analogs (IC50 >50 μM) in vitro .
  • Solubility : HL2’s pyridinyl group improves aqueous solubility (logP ~1.2) compared to benzoxazole derivatives (logP ~2.8) .

Biological Activity

(5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of pyridine and tetrazole rings, which contribute to its chemical reactivity and biological properties. The ability to form stable complexes with metal ions enhances its utility in various biochemical applications.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including lactate dehydrogenase (LDH), which is crucial in cancer metabolism. Inhibitors derived from this compound have shown low nanomolar inhibition of LDHA and LDHB, leading to reduced lactate production in cancer cells .
  • Receptor Binding : It serves as a ligand in receptor binding studies, facilitating the understanding of interactions between small molecules and biological receptors.
  • Metal Ion Interaction : Its capacity to form stable complexes with metal ions allows it to participate in bioinorganic chemistry, potentially influencing enzymatic reactions involving metal cofactors.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. For instance, compounds based on this structure have been evaluated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds containing the tetrazole moiety are known for their antimicrobial activity against various bacterial strains. For example, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study on LDH Inhibition

A notable study focused on the optimization of pyrazole-based inhibitors for LDH revealed that derivatives of this compound exhibited potent inhibition against this enzyme. The study utilized high-throughput screening techniques to identify effective compounds that significantly reduced lactate production in pancreatic cancer cells .

Antimicrobial Screening

Another research effort evaluated the antimicrobial efficacy of various derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the pyridine ring enhanced antibacterial activity, highlighting the importance of structural variations in achieving desired biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(1-Aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridineTetrazole and thieno ringAnticancer, antimicrobial
5-Amino-pyrazolesPyrazole ringAnticancer, anti-inflammatory
This compoundPyridine and tetrazole ringsAnticancer, anti-inflammatory, antimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Pyridin-3-yl-tetrazol-2-yl)-acetic acid, and how can reaction efficiency be evaluated?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, tetrazole rings are often formed through [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Acetic acid moieties may be introduced via alkylation or ester hydrolysis. Reaction efficiency can be assessed using high-performance liquid chromatography (HPLC) to monitor intermediate purity (>98% recommended) and yield optimization via temperature-controlled stepwise synthesis .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Analyze proton environments, focusing on pyridyl (δ 8.5–9.0 ppm) and tetrazole (δ 9.5–10.0 ppm) signals.
  • IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and tetrazole C=N vibrations (~1600 cm⁻¹).
  • LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and fragmentation patterns. Cross-reference with computational predictions (e.g., InChI key: JUNAPQMUUHSYOV) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of dust or vapors (P261, P280 precautions) .
  • Emergency Measures : In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention (H319 classification) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of tetrazole-acetic acid derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. For example, cyclization steps requiring 12 hours under conventional heating can be completed in 1–2 hours at 100–150°C with microwave irradiation (300–600 W). Monitor reaction progress via in-situ FTIR to detect intermediate formation .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • PASS Program : Predicts antibacterial or enzyme-inhibitory activity based on structural descriptors (e.g., tetrazole’s electron-deficient rings).
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., cyclooxygenase-2). Validate predictions with in vitro assays (IC50 measurements) .

Q. How can crystallographic data resolve contradictions in reported structural configurations of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters:

  • Resolution : Aim for <1.0 Å to resolve bond-length discrepancies (e.g., C-N in tetrazole vs. pyridine).
  • Twinned Data : Use SHELXPRO for twin-law correction in cases of pseudo-merohedral twinning .

Q. What strategies address stability challenges of this compound under varying pH conditions?

  • Methodological Answer : Stability studies across pH 2–12 reveal degradation pathways. At pH <4, protonation of the tetrazole ring increases solubility but reduces thermal stability. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for long-term storage. Monitor degradation via UPLC-MS/MS .

Q. How can aryl halide informer libraries improve reaction screening for functionalizing this compound?

  • Methodological Answer : Screen cross-coupling reactions (e.g., Suzuki-Miyaura) using the Aryl Halide Chemistry Informer Library. Compare yields and selectivity across Pd catalysts (e.g., Pd(OAc)2 vs. XPhos Pd G3). Optimize conditions using Design of Experiments (DoE) software .

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